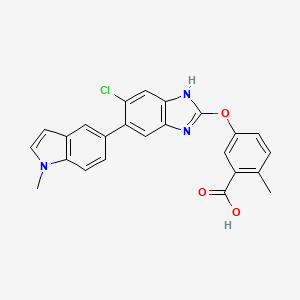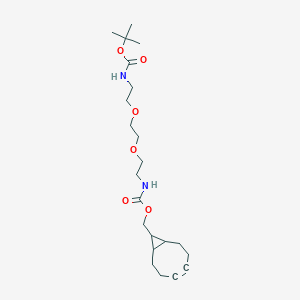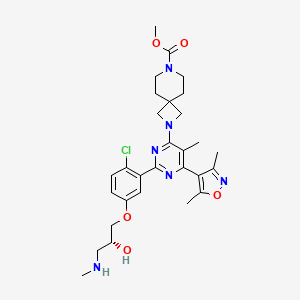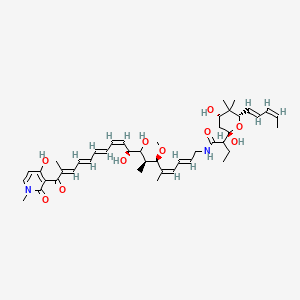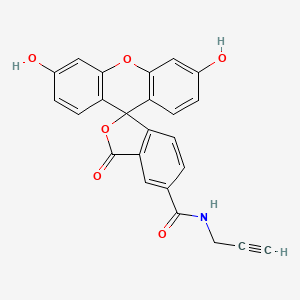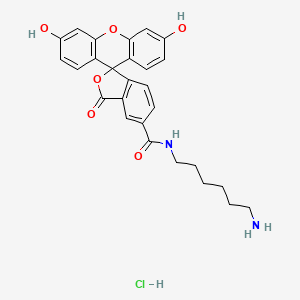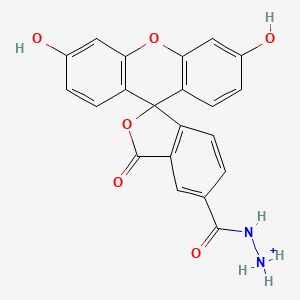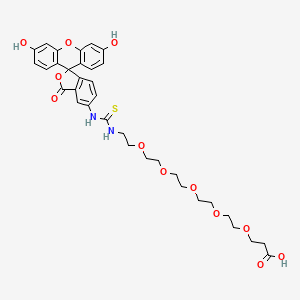
Fluorescein-PEG5-Acid
Descripción general
Descripción
Fluorescein-PEG5-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The fluorescein imparts strong fluorescence, while the PEG linker enhances solubility and reduces non-specific interactions .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is 698.74 and its chemical formula is C34H38N2O12S .Chemical Reactions Analysis
Fluorescent probes like this compound are fundamental techniques for nucleic acid analysis and quantification . They are used to accurately determine structural and conformational dynamics of DNA and RNA at the level of single nucleobases/base pairs, and to probe the interactions between nucleic acids with proteins .Physical and Chemical Properties Analysis
This compound is a xanthene dye with excitation/emission maximum 494/517 nm and a free terminal carboxyl acid . It is a versatile molecular probe, composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group .Aplicaciones Científicas De Investigación
Noncovalent Functionalization of Carbon Nanotubes
Fluorescein−polyethylene glycol (Fluor-PEG) is utilized for noncovalently functionalizing single-walled carbon nanotubes (SWNTs), creating water-soluble nanotube conjugates with pH-dependent absorbance and fluorescence. This application demonstrates the ability of fluorescein to adsorb onto SWNTs sidewalls, imparting fluorescence labels to nanotubes. The Fluor-PEG/SWNT conjugate showcases interesting pH-dependent optical properties, distinct from free molecules, due to its interaction with SWNT sidewalls (Nakayama-Ratchford et al., 2007).
Fluorescein Prototropism in Poly(ethylene glycol)s
Research on fluorescein prototropism within different molecular weight poly(ethylene glycol)s (PEGs) and their aqueous mixtures reveals fluorescein's prototropic forms. This study provides insights into the lactonization of fluorescein in various PEG environments, showing that higher molecular weight PEGs induce more lactonization. The work also highlights the role of PEG in supporting different prototropic forms of fluorescein, offering a deeper understanding of its behavior in different solubilizing conditions (Bhagi et al., 2013).
Intracellular Imaging with Fluorescein-Functionalized Graphene Oxide
Fluorescein-functionalized graphene oxide (GO) synthesized via a polyethylene glycol (PEG) bridge is explored for intracellular imaging. This application highlights GO's role as an ideal platform for creating graphene-based functional nanomaterials, with PEG acting to prevent GO-induced quenching of fluorescein. The resulting fluorescein-PEG-GO conjugate exhibits excellent pH-tunable fluorescent properties, making it efficient for cellular uptake and serving as a fluorescent nanoprobe for intracellular imaging (Peng et al., 2010).
Targeted Drug Delivery to Liver Cancer Cells
Fluorescein isothiocyanate (FI) and lactobionic acid (LA) modified multifunctional dendrimer-based carriers, linked via polyethylene glycol (PEG), are developed for targeted therapy of liver cancer cells. This application demonstrates the role of PEG spacers in enhancing the targeting and therapeutic efficacy of cancer cells. The study suggests that PEG-linked LA-modified dendrimers offer new opportunities in the design of multifunctional drug carriers for targeted cancer therapy (Fu et al., 2014).
Targeted Imaging of Breast Cancer Cells
Targeted fluoromagnetic nanoparticles synthesized for imaging human breast cancer MCF-7 cells demonstrate the potential of fluorescein isothiocyanate (FITC) modified nanoparticles in recognizing and targeting tumor cells. This research underscores the utility of fluorescein-modified nanoparticles in targeted imaging of tumors overexpressing specific receptors, highlighting the potential of such nanoparticles in theranostic applications (Majd et al., 2013).
Mecanismo De Acción
Target of Action
Fluorescein-PEG5-Acid is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The primary targets of this compound are primary amine groups. The terminal carboxylic acid of this compound can react with these primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Mode of Action
The interaction of this compound with its targets involves the formation of a stable amide bond between the terminal carboxylic acid of the compound and the primary amine groups of the target . This interaction results in changes at the molecular level, including alterations in the fluorescence parameters of the compound .
Biochemical Pathways
This compound, as a fluorescent probe, is intrinsically linked to cellular life since all metabolic pathways are implicated into ionic flows . The determination of local pH offers a unique and major opportunity to increase our understanding of biological systems . .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media . This property likely enhances the bioavailability of this compound, allowing it to effectively reach and interact with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fluorescence properties. The compound exhibits strong fluorescence, which can be used as a diagnostic tool in various fields of medicine . Upon photoactivation, this compound releases potentially toxic molecules, such as singlet oxygen . These molecules can affect physiological processes, leading to observable changes in cell viability and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the local pH . Additionally, the compound’s interaction with its targets can be influenced by the presence of activators such as EDC or HATU
Safety and Hazards
Direcciones Futuras
Fluorescence-guided surgery (FGS) allows surgeons to have improved visualization of tumor tissue in the operating room, enabling maximal safe resection of malignant brain tumors . Over the past two decades, multiple fluorescent agents have been studied for FGS, including 5-aminolevulinic acid (5-ALA), fluorescein sodium, and indocyanine green (ICG) . The development of new fluorescein derivatives remains relevant since the properties of members of this family of probes perfectly fit with changes in pH around the neutral and physiological domains .
Análisis Bioquímico
Biochemical Properties
Fluorescein-PEG5-Acid is a PEG-based linker for PROTACs . It is used in the synthesis of PROTACs, which are molecules that can degrade target proteins in cells . This compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, a major pathway for protein degradation .
Cellular Effects
This compound is an activator of G protein-coupled receptors, which are found in the central nervous system . It binds to the receptor and causes a conformational change that leads to activation of the receptor and release of intracellular signaling molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It binds to G protein-coupled receptors, causing a conformational change that activates the receptor . This activation can lead to changes in gene expression and enzyme activity .
Transport and Distribution
This compound, due to its PEG linker, is expected to have enhanced solubility and reduced non-specific interactions, which could influence its transport and distribution within cells and tissues .
Subcellular Localization
Fluorescein compounds are often used as fluorescent markers in various subcellular compartments due to their strong fluorescence .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBKXKXVSETJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
